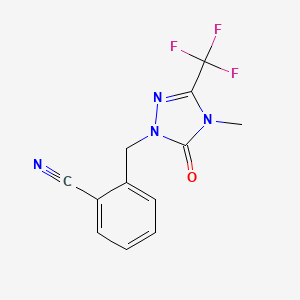
2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a synthetic organic compound that exhibits significant properties and functionalities. It features a triazole ring, a nitrile group, and a trifluoromethyl group, making it valuable in various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole:
Starting Materials: The synthesis begins with commercially available or easily synthesized precursors like 4-methyl-1,2,4-triazole and trifluoromethyl ketone.
Reaction Conditions: The reaction typically involves heating under reflux with an appropriate solvent such as acetonitrile, in the presence of a suitable base like potassium carbonate.
Coupling Reaction:
Formation of the final compound: The intermediate from the first step is coupled with a benzonitrile derivative.
Reaction Conditions: The coupling is usually facilitated by a palladium-catalyzed reaction under an inert atmosphere.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up by optimizing reaction parameters, ensuring high yield, and purity while minimizing cost and environmental impact. Continuous flow reactors and automated synthesisers might be employed to achieve these goals efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction can yield amines or other reduced forms of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzonitrile or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, under controlled conditions.
Reduction: Hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst is typical.
Substitution: Using nucleophiles like amines or electrophiles like halogens, with reaction conditions tailored based on the functional groups involved.
Major Products:
The products of these reactions include various substituted triazoles and benzonitriles, which can be further functionalized depending on the application needs.
Scientific Research Applications
Chemistry: The compound is used in developing new materials, especially those requiring thermal stability and unique electronic properties. Biology and Medicine: It serves as a scaffold in drug discovery, aiding the development of new therapeutics for diseases such as cancer, due to its ability to interact with biological targets. Industry: It finds use in the synthesis of agrochemicals, pharmaceuticals, and advanced polymers.
Mechanism of Action
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It might modulate biochemical pathways by influencing enzyme kinetics or receptor activation states.
Comparison with Similar Compounds
Unique Features: The presence of the trifluoromethyl group and the specific arrangement of functional groups imparts unique electronic and steric properties, differentiating it from other compounds. Similar Compounds: Examples include 1,2,4-triazoles with different substituents, such as 3-methyl-4-oxo-1,2,4-triazole or benzonitrile derivatives like 2-aminobenzonitrile.
Each comparison highlights how the trifluoromethyl group or specific molecular architecture of 2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile affects its reactivity and applications.
And voilà! You’ve got yourself a deep dive into this compound. What's next on your agenda?
Properties
IUPAC Name |
2-[[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O/c1-18-10(12(13,14)15)17-19(11(18)20)7-9-5-3-2-4-8(9)6-16/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPCXMOGADASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC=C2C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2511449.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511450.png)
![1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2511451.png)
![2-Fluoro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2511455.png)
![(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2511456.png)
![CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1](/img/structure/B2511457.png)
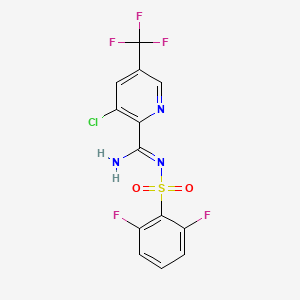
![10-(3,5-dibromo-4-hydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2511463.png)
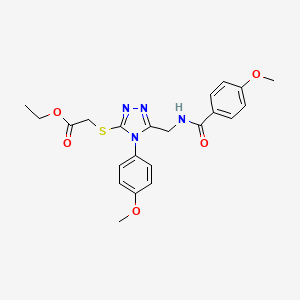
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2511465.png)
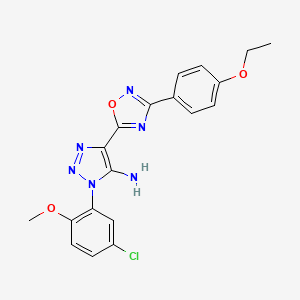
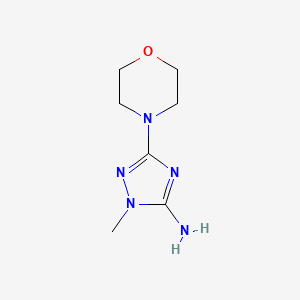
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)
![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)
